6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The presence of the bromo and methoxyphenyl groups enhances its chemical reactivity and potential for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multiple steps:
Industrial Production Methods
Industrial production methods often employ microwave irradiation to enhance reaction rates and yields. This method is efficient and reduces the formation of undesirable by-products . The use of continuous flow reactors can also improve scalability and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted furo[2,3-d]pyrimidines.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting specific protein kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2 . These kinases play crucial roles in angiogenesis and tumor growth. The inhibition of these kinases disrupts signaling pathways, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in anticancer research.
Quinazoline: Another kinase inhibitor with applications in cancer therapy.
Uniqueness
6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor . The presence of the bromo and methoxyphenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H10BrN3O2 |
---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
6-bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10BrN3O2/c1-18-8-4-2-7(3-5-8)9-10-12(15)16-6-17-13(10)19-11(9)14/h2-6H,1H3,(H2,15,16,17) |
InChI Key |
YEIQKVMIYDACTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)Br |
Origin of Product |
United States |
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